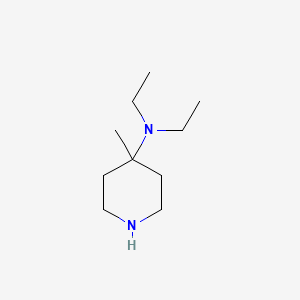

N,N-diethyl-4-methylpiperidin-4-amine

Übersicht

Beschreibung

N,N-diethyl-4-methylpiperidin-4-amine is a synthetic organic compound belonging to the class of piperidine derivatives. It is a colorless liquid with a pungent odor and is commonly used as a precursor in the synthesis of various chemicals, including pesticides, pharmaceuticals, and explosives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methylpiperidin-4-amine typically involves the reaction of 4-methylpiperidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow processes. This method involves the use of a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C. The starting materials, including 4-methylpiperidine and diethylamine, are fed into the reactor, where they react under controlled temperature and pressure conditions. This process allows for efficient and scalable production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-diethyl-4-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-Diethyl-4-methyl-4-piperidone.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines are often employed in substitution reactions.

Major Products Formed

Oxidation: N,N-Diethyl-4-methyl-4-piperidone.

Reduction: Various amine derivatives.

Substitution: Compounds with different nucleophilic groups replacing the diethylamine group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

N,N-Diethyl-4-methylpiperidin-4-amine has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can interact with various biological targets, leading to the modulation of cancer cell growth and survival. For instance, compounds based on the piperidine structure have been found to inhibit specific pathways involved in tumor progression.

Neurological Applications

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. It has been observed to influence dopamine receptor activity, which could be beneficial in conditions such as schizophrenia or Parkinson's disease. The modulation of synaptic transmission via this compound may enhance neurotransmitter availability, thus improving cognitive functions .

Biochemical Research

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes such as monoamine oxidase, which plays a critical role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially alleviating symptoms associated with mood disorders .

Cell Signaling Pathways

The compound has been shown to activate various signaling pathways within cells, including the cAMP pathway. This activation can result in enhanced cellular energy production and altered metabolic activities, making it a candidate for further exploration in metabolic disorders .

Synthetic Methodologies

Synthesis of Bioactive Compounds

this compound serves as a versatile building block in organic synthesis. Its derivatives are utilized in the development of novel bioactive scaffolds through multi-component reactions. These synthetic pathways allow for the rapid generation of diverse chemical entities that can be screened for biological activity .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N,N-diethyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-Diethyl-4-piperidinamine

- N,N-Dimethyl-4-piperidinamine

- N,N-Diethyl-4-methylpiperidone

Uniqueness

N,N-diethyl-4-methylpiperidin-4-amine is unique due to its specific structural features, such as the presence of both diethylamine and methyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

N,N-diethyl-4-methylpiperidin-4-amine (also referred to as DEMPA) is a compound belonging to the piperidine class, notable for its significant biological activities, particularly in neuropharmacology. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

DEMPA features a piperidine ring substituted with two ethyl groups at the nitrogen atom and a methyl group at the 4-position. Its molecular formula is . The structural configuration plays a crucial role in its interaction with various neurotransmitter systems, particularly those involved in the central nervous system (CNS).

Interaction with Neurotransmitter Systems

Research indicates that DEMP exhibits notable interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. Its structural similarity to other piperidine derivatives suggests potential effects on these systems, which can influence mood, cognition, and pain perception.

- Dopaminergic Activity : DEMP has been shown to modulate dopamine receptor activity, which is critical in the treatment of disorders such as Parkinson's disease and schizophrenia.

- Serotonergic Effects : The compound also interacts with serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

Opioid Receptor Binding

DEMPA's modifications at the piperidine nitrogen have been linked to varying affinities for opioid receptors. Studies indicate that it may exhibit analgesic properties through these interactions:

- Analgesic Potential : The ability to bind to opioid receptors positions DEMP as a candidate for developing new analgesics, particularly in chronic pain management.

Synthesis Methods

Several synthetic routes have been developed for DEMP, emphasizing its accessibility for research and pharmaceutical applications. Common methods include:

- Alkylation of Piperidine Derivatives : Utilizing various alkyl halides to achieve the desired substitutions.

- One-Pot Reactions : Streamlined processes that enhance yield and reduce synthesis time.

Comparative Analysis with Similar Compounds

The unique combination of ethyl and methyl substitutions in DEMP distinguishes it from other piperidine derivatives. A comparative analysis is provided in the table below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methylpiperidin-4-amine | Methyl group at nitrogen; no ethyl substituents | Less steric hindrance compared to diethyl variant |

| 1-(2-Methylphenyl)piperidin | Aromatic substitution on piperidine | Different pharmacological profile |

| N,N-Diethylpiperidin | No methyl substitution on the piperidine ring | Lacks specific activity related to methyl group |

| N-Boc-piperidine | Protecting group on nitrogen | Primarily used for synthetic applications |

Study 1: Analgesic Properties

In a study examining the analgesic effects of DEMP on animal models, it was found that doses administered via intraperitoneal injection significantly reduced pain responses in formalin-induced nociception tests. This suggests that DEMP may be effective in modulating pain pathways via opioid receptor activation.

Study 2: Neuropharmacological Effects

Another investigation focused on the cognitive effects of DEMP in rodent models. Results indicated improvements in memory retention and learning abilities when administered at specific dosages, supporting its role as a potential cognitive enhancer.

Eigenschaften

IUPAC Name |

N,N-diethyl-4-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-4-12(5-2)10(3)6-8-11-9-7-10/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNJJEHJBBOBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1(CCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.